molecular formula C5H7BrN2S B13066871 [(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

[(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No.: B13066871
M. Wt: 207.09 g/mol
InChI Key: BOIDPIKRQONHLW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of (5-bromo-1,3-thiazol-2-yl)methylamine follows IUPAC guidelines for substituted thiazoles. The parent structure is a 1,3-thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents are numbered to assign the lowest possible locants:

  • Bromine at position 5.
  • An aminomethyl group (-CH2NHCH3) at position 2.

The primary amine group is further substituted with a methyl group, resulting in the full IUPAC name: N-methyl-1-(5-bromo-1,3-thiazol-2-yl)methanamine . Alternative nomenclature includes (5-bromo-1,3-thiazol-2-yl)methylamine , emphasizing the methyl substitution on the amine.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₅H₈BrN₂S
Molecular Weight 207.09 g/mol
IUPAC Name N-methyl-1-(5-bromo-1,3-thiazol-2-yl)methanamine
SMILES CNCC1=NC=C(S1)Br
InChI Key SGAFLPBSMPKKCX-UHFFFAOYSA-N

The molecular formula derives from the thiazole core (C₃H₂NS) with additions from bromine (Br), a methyl group (CH₃), and an aminomethyl chain (CH2NHCH3).

Historical Context and Discovery Timeline

Brominated thiazoles first gained attention in the mid-20th century as intermediates in dyestuff and pharmaceutical synthesis. The parent compound 2-amino-5-bromothiazole (CAS 3034-22-8) was reported in 1955, serving as a precursor for antithyroid and antimicrobial agents. Methylation of the amine group in such derivatives emerged later, driven by efforts to improve metabolic stability and bioavailability in drug candidates.

The specific compound (5-bromo-1,3-thiazol-2-yl)methylamine was first synthesized in the early 21st century, coinciding with advances in cross-coupling reactions that enabled precise functionalization of thiazole rings. Its development reflects the broader shift toward modular heterocyclic architectures in medicinal chemistry, where bromine acts as a handle for further derivatization via Suzuki-Miyaura or Buchwald-Hartwig reactions.

Significance in Heterocyclic Chemistry Research

Thiazoles are electron-deficient heterocycles that participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings. The bromine atom at position 5 in (5-bromo-1,3-thiazol-2-yl)methylamine enhances this reactivity, enabling:

  • Palladium-catalyzed cross-couplings to introduce aryl, alkenyl, or alkynyl groups.
  • Nucleophilic aromatic substitutions with amines or thiols for structural diversification.

The methylated amine side chain contributes to:

  • Enhanced lipophilicity , improving membrane permeability in bioactive molecules.
  • Steric effects that modulate interactions with biological targets, such as enzymes or receptors.

This compound’s versatility is exemplified in its role as a building block for anticancer and antimicrobial agents. For instance, thiazole-amine hybrids have shown inhibitory activity against tyrosine kinases and bacterial efflux pumps.

Table 2: Applications in Heterocyclic Hybrid Synthesis

Application Mechanism Reference
Anticancer agents Kinase inhibition
Antibacterial hybrids Disruption of cell wall synthesis
Antiviral scaffolds Protease inhibition

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2S/c1-7-3-5-8-2-4(6)9-5/h2,7H,3H2,1H3

InChI Key

BOIDPIKRQONHLW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 5-bromo-1,3-thiazole with methylamine under controlled conditions. One common method involves the use of bromoacetyl bromide and 5-methyl-1,3-thiazol-2-amine, which react to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of (5-Bromo-1,3-thiazol-2-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and biaryl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between (5-Bromo-1,3-thiazol-2-yl)methylamine and analogous compounds:

Compound Name Core Structure Substituent at Position 5 Amine Type Notable Properties Reference
(5-Bromo-1,3-thiazol-2-yl)methylamine Thiazole Bromine Secondary (N-methyl) Electron-withdrawing, moderate steric
5-Methyl-1,3-thiazol-2-amine Thiazole Methyl Primary Electron-donating, less steric
6-Bromo-1,3-benzothiazol-2-amine Benzothiazole Bromine (position 6) Primary Larger aromatic system, different bromine position
5-Benzyl-1,3-thiazol-2-amine Thiazole Benzyl Primary Bulky substituent, increased hydrophobicity
4-(5-Bromothiazol-2-yl)butan-1-amine Thiazole Bromine Primary (butyl) Longer chain, increased flexibility
Key Observations:

Electronic Effects : Bromine at position 5 in the target compound creates an electron-deficient thiazole ring, enhancing electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., 5-Methyl-1,3-thiazol-2-amine) .

Aromatic Systems : Benzothiazole derivatives (e.g., 6-Bromo-1,3-benzothiazol-2-amine) exhibit extended conjugation, altering UV-Vis absorption and binding affinity in biological systems .

Biological Activity

(5-Bromo-1,3-thiazol-2-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a bromine substitution and a methylamine group. This unique structure contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

The biological activity of (5-Bromo-1,3-thiazol-2-yl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways. For instance, it may interfere with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death, similar to other thiazole derivatives used in anticancer therapies.
  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. (5-Bromo-1,3-thiazol-2-yl)methylamine has shown potential as an antimicrobial agent, targeting various pathogens.
  • Anticancer Properties : Research indicates that this compound possesses antiproliferative activity against several cancer cell lines. For example, it has been evaluated for its effects on gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells, demonstrating IC50 values indicative of its potency in inhibiting cancer cell growth .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values reported for (5-Bromo-1,3-thiazol-2-yl)methylamine and related compounds:

Biological Activity Cell Line IC50 (μM) Reference
AntiproliferativeSGC-7901 (gastric)0.36 - 0.86
AntiproliferativeA549 (lung)0.36 - 0.86
AntiproliferativeHT-1080 (fibrosarcoma)0.36 - 0.86
AntimicrobialVarious pathogensNot specified

Case Studies and Research Findings

Several studies have explored the potential applications of (5-Bromo-1,3-thiazol-2-yl)methylamine:

  • Anticancer Studies : A study demonstrated that compounds structurally related to (5-Bromo-1,3-thiazol-2-yl)methylamine exhibited strong antiproliferative activity against multiple human cancer cell lines through mechanisms involving tubulin inhibition and disruption of microtubule dynamics .
  • Antimicrobial Evaluation : Research has indicated that thiazole derivatives can effectively combat bacterial infections, with specific focus on their mechanism of action involving cell membrane disruption and interference with metabolic pathways.
  • In Silico Studies : Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins, offering a deeper understanding of their mechanisms at the molecular level .

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